molecular formula C18H13I B1626057 4-Iodo-m-terphenyl CAS No. 34177-25-8

4-Iodo-m-terphenyl

Cat. No.: B1626057
CAS No.: 34177-25-8
M. Wt: 356.2 g/mol
InChI Key: OULKUTIENOGKKJ-UHFFFAOYSA-N
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Description

4-Iodo-m-terphenyl: is an organic compound belonging to the terphenyl family, characterized by three benzene rings connected in a linear arrangement. The compound is specifically substituted with an iodine atom at the fourth position of the middle benzene ring. This structural modification imparts unique chemical properties to this compound, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-m-terphenyl typically involves the iodination of m-terphenyl. One common method is the direct iodination of m-terphenyl using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to synthesize this compound from suitable aryl halides and arylboronic acids .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-m-terphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to form new carbon-carbon bonds.

    Oxidation and Reduction Reactions: The aromatic rings can undergo oxidation and reduction reactions, although these are less common for this compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Products: Various substituted terphenyl derivatives.

    Coupling Products: Extended aromatic systems with new carbon-carbon bonds.

Scientific Research Applications

4-Iodo-m-terphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-m-terphenyl largely depends on its chemical reactivity and the specific application. In cross-coupling reactions, the iodine atom serves as a leaving group, facilitating the formation of new carbon-carbon bonds. The aromatic rings provide a stable framework that can interact with various molecular targets, depending on the functional groups introduced during synthesis .

Comparison with Similar Compounds

    m-Terphenyl: The parent compound without the iodine substitution.

    4-Bromo-m-terphenyl: Similar structure with a bromine atom instead of iodine.

    4-Chloro-m-terphenyl: Similar structure with a chlorine atom instead of iodine.

Uniqueness: 4-Iodo-m-terphenyl is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make this compound more suitable for certain types of chemical reactions, such as cross-coupling, where the iodine atom can be more easily displaced .

Properties

IUPAC Name

1-iodo-4-(3-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13I/c19-18-11-9-15(10-12-18)17-8-4-7-16(13-17)14-5-2-1-3-6-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULKUTIENOGKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495270
Record name 1~4~-Iodo-1~1~,2~1~:2~3~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34177-25-8
Record name 1~4~-Iodo-1~1~,2~1~:2~3~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A three-necked flask was charged with 250 g of m-terphenyl (ALDRICH), 50 g of hydroiodic acid dihydrate, 75 g of iodine, 750 ml of acetic acid, and 25 ml of concentrated sulfuric acid, and reaction was allowed to proceed at 70° C. for 3 hours. The product was poured into 5 L of methanol and the mixture was stirred for 1 hour and filtrated. The obtained crystals were purified by column chromatography, and recrystallized from acetonitrile to give 64 g of 3′-phenyl-4-iodobiphenyl (Intermediate 4) and 17 g of 3-phenyl-5-iodobiphenyl in the form of white powder. FD-MS and H-NMR analysis identified the powder as Intermediate 4.
Quantity
250 g
Type
reactant
Reaction Step One
Name
hydroiodic acid dihydrate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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